molecular formula C17H18F2O B3177376 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl- CAS No. 157248-24-3

1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl-

Cat. No.: B3177376
CAS No.: 157248-24-3
M. Wt: 276.32 g/mol
InChI Key: RYPOSVPGRBGCKW-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- is a synthetic organic compound with the molecular formula C23H28F2O. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of ethoxy, difluoro, and propyl groups on the biphenyl structure imparts unique chemical and physical properties to the compound .

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- involves several steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of liquid crystal materials for display technologies.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- involves its interaction with specific molecular targets. The ethoxy and difluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The propyl group contributes to the hydrophobic character, affecting the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- can be compared with other biphenyl derivatives such as:

    1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-methyl-: Similar structure but with a methyl group instead of a propyl group.

    1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-butyl-: Similar structure but with a butyl group instead of a propyl group.

    1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-cyclohexyl-: Similar structure but with a cyclohexyl group instead of a propyl group.

The uniqueness of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-(4-propylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPOSVPGRBGCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020930
Record name 1,​1'-​Biphenyl, 4-​ethoxy-​2,​3-​difluoro-​4'-​propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157248-24-3
Record name 4-Ethoxy-2,3-difluoro-4′-propyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157248-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,​1'-​Biphenyl, 4-​ethoxy-​2,​3-​difluoro-​4'-​propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2,3-difluor-4'-propyl-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.166.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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